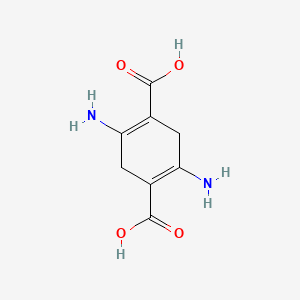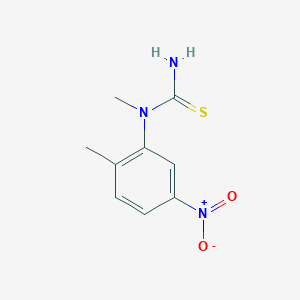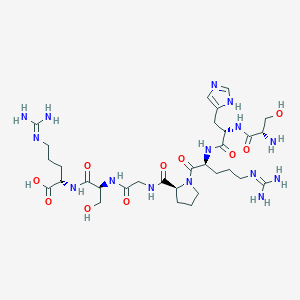![molecular formula C12H15NO2 B14253785 Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- CAS No. 169054-05-1](/img/structure/B14253785.png)
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- is a chemical compound with the molecular formula C12H15NO2. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 2-methyl-3-oxopropyl group. It is a colorless solid with unique chemical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- typically involves the reaction of 4-acetyl-2-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of industrial-grade reagents and solvents ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(2-oxopropyl)phenyl]acetamide
- N-[4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide
- N-[4-(3-oxo-4-morpholinyl)phenyl]acetamide
Uniqueness
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
169054-05-1 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-[4-(2-methyl-3-oxopropyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2/c1-9(8-14)7-11-3-5-12(6-4-11)13-10(2)15/h3-6,8-9H,7H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
BZWBMGXMSXEVKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)NC(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)

![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)






![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)

![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
